molecular formula C10H12NNaO6S B15179740 Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate CAS No. 79817-52-0

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate

Cat. No.: B15179740
CAS No.: 79817-52-0
M. Wt: 297.26 g/mol
InChI Key: NYUMEYVVSINMIU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate: is an organic compound with the molecular formula C₁₀H₁₂NNaO₆S . It is known for its unique chemical structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is often used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate typically involves the reaction of 4-methyl-2-nitrophenol with 3-chloropropanesulfonic acid sodium salt under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the nitrophenoxy group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various chemical reactions, leading to the modulation of biological pathways. The sulphonate group enhances the compound’s solubility and facilitates its interaction with aqueous environments.

Comparison with Similar Compounds

  • Sodium 3-(4-chloro-2-nitrophenoxy)propanesulphonate
  • Sodium 3-(4-methyl-2-aminophenoxy)propanesulphonate
  • Sodium 3-(4-methyl-2-hydroxyphenoxy)propanesulphonate

Uniqueness: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate is unique due to the presence of both a nitro group and a sulphonate group in its structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

79817-52-0

Molecular Formula

C10H12NNaO6S

Molecular Weight

297.26 g/mol

IUPAC Name

sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate

InChI

InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

NYUMEYVVSINMIU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.